molecular formula C12H15NO7S B2707986 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 1241830-03-4

1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid

Cat. No. B2707986
CAS RN: 1241830-03-4
M. Wt: 317.31
InChI Key: LJXCLKXFEKHXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid” is a complex organic molecule with a molecular weight of 317.32 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .


Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring, a furan ring, and several functional groups including an ethoxycarbonyl group, a sulfonyl group, and a carboxylic acid group . The spatial orientation of these groups and the stereoisomers of the molecule can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. For example, it can be functionalized to obtain new compounds with different biological profiles . Protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of related compounds .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In particular, “1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid” exhibits antibacterial properties. Researchers have synthesized novel furan derivatives with antibacterial activity against both gram-positive and gram-negative bacteria . These compounds hold promise as potential antimicrobial agents in the ongoing battle against microbial resistance.

Kinase Inhibition

Beyond antibacterial effects, furan-containing compounds have versatile applications. Recent studies have explored the use of pyrrolidine derivatives (such as our compound of interest) as kinase inhibitors. Specifically, modifications to the chiral moiety may influence kinase inhibition, making them valuable candidates for drug discovery .

Platform Chemicals

Furan compounds extend beyond medicine. Furfural, a furan platform chemical derived from biomass, serves as a precursor for various applications. Additionally, 2,5-furandicarboxylic acid (a secondary furan platform chemical) has potential in large-scale manufacturing .

Other Therapeutic Properties

Furan derivatives exhibit a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties. They also hold promise in areas such as anti-anxiety, anti-parkinsonian, and anticancer treatments .

Future Directions

The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Future research could focus on exploring the potential applications of this compound in drug discovery, and on optimizing its synthesis and functionalization to obtain new compounds with improved properties .

properties

IUPAC Name

1-(5-ethoxycarbonylfuran-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7S/c1-2-19-12(16)9-5-6-10(20-9)21(17,18)13-7-3-4-8(13)11(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCLKXFEKHXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.